Physicochemical Properties and Synthetic Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide
Physicochemical Properties and Synthetic Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide
Executive Summary & Chemical Identity
1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) is a highly versatile heterocyclic compound that serves as a privileged scaffold in both advanced drug discovery and materials science. Structurally, it features a benzimidazole core with an ethyl substitution at the N1 position and a strongly electron-withdrawing nitro group at the C5 position.
In medicinal chemistry, this molecule is a critical active pharmaceutical ingredient (API) intermediate. The nitro group acts as a masked amine, which, upon reduction, provides a nucleophilic hub for the synthesis of complex amides and ureas—key pharmacophores in the development of potent GABA-A receptor agonists and 5-HT6 ligands . In materials science, derivatives of this core demonstrate exceptional chemisorption properties, acting as highly efficient corrosion inhibitors for steel in aggressive acidic environments .
Physicochemical Properties
Understanding the physicochemical profile of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is essential for predicting its behavior in biological systems (ADMET profiling) and optimizing its solubility for synthetic workflows. The LogP value of ~2.1 indicates favorable lipophilicity, allowing derivatives to readily cross lipid bilayers, a critical metric for central nervous system (CNS) targeting drugs .
| Property | Value | Scientific Implication |
| IUPAC Name | 1-Ethyl-5-nitro-1H-benzo[d]imidazole | Defines exact regiochemistry. |
| CAS Number | 90349-15-8 | Unique registry identifier. |
| Molecular Formula | C₉H₉N₃O₂ | Standard elemental composition. |
| Molecular Weight | 191.19 g/mol | Low MW allows for downstream functionalization without violating Lipinski's Rule of 5. |
| LogP (Estimated) | 2.10 - 2.50 | Optimal lipophilicity for cellular permeability and CNS penetration. |
| Hydrogen Bond Donors | 0 | Lack of N-H/O-H bonds reduces non-specific protein binding. |
| Hydrogen Bond Acceptors | 3 | Imidazole nitrogen and nitro oxygen atoms facilitate target receptor binding. |
| Solubility Profile | Soluble in DMF, DMSO, DCM | Requires polar aprotic or halogenated solvents for synthetic manipulation. |
Structural Mechanics & Reactivity Profile
The chemical behavior of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is governed by the electronic interplay between the electron-rich imidazole ring and the electron-deficient nitro group.
When synthesizing this molecule from the base precursor (5-nitro-1H-benzimidazole), chemists must account for tautomeric equilibrium . The proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, electrophilic attack (N-alkylation) inherently yields a mixture of two regioisomers: the 1-ethyl-5-nitro and 1-ethyl-6-nitro derivatives. The electron-withdrawing nature of the C5 nitro group dynamically alters the electron density of the ring, slightly favoring the 5-nitro isomer due to transition-state stabilization, but rigorous chromatographic separation remains mandatory for API purity.
Experimental Protocols: Synthesis & Downstream Processing
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed so that researchers understand why specific reagents and conditions are selected.
Protocol A: Regioselective N-Alkylation and Isolation
Objective: Synthesize 1-Ethyl-5-nitro-1H-benzo[d]imidazole from 5-nitro-1H-benzimidazole.
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Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1H-benzimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent. DMF is chosen as a polar aprotic solvent because it leaves the nucleophilic nitrogen unsolvated, significantly accelerating the Sₙ2 transition state.
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Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, insoluble base that efficiently deprotonates the acidic N-H of the imidazole ring without initiating the unwanted ring-opening side reactions that stronger bases (like NaH) might cause.
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Alkylation: Dropwise add ethyl iodide (1.2 eq) to the stirring suspension. Elevate the temperature to 60°C. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is consumed.
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Causality: Ethyl iodide is a highly reactive electrophile. The 60°C heating provides the activation energy necessary to overcome the steric hindrance of the tautomeric mixture, driving the reaction to completion.
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Quenching & Extraction: Pour the mixture into ice water to precipitate the crude product. Extract with dichloromethane (DCM), wash with brine to remove residual DMF, and dry over Na₂SO₄.
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Regio-Isolation (Self-Validation): Purify the crude mixture via silica gel flash chromatography. The 5-nitro and 6-nitro isomers exhibit distinct retention factors (Rf). Validate the isolated 1-ethyl-5-nitro-1H-benzo[d]imidazole fraction using ¹H-NMR, specifically looking for the asymmetric splitting pattern of the aromatic protons adjacent to the nitro group.
Protocol B: Catalytic Reduction to API Intermediate
Objective: Reduce the nitro group to an amine, forming 1-ethyl-1H-benzo[d]imidazol-5-amine.
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Preparation: Dissolve pure 1-ethyl-5-nitro-1H-benzo[d]imidazole in degassed methanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a steady stream of nitrogen.
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Causality: Nitrogen blanketing is critical. Dry Pd/C is highly pyrophoric and can spontaneously ignite methanol vapors upon contact with atmospheric oxygen.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.
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Causality: Room temperature and atmospheric pressure are sufficient for nitro reduction. Applying heat or high pressure risks unwanted hydrogenolysis of the benzimidazole core.
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Filtration: Filter the suspension through a tightly packed pad of Celite.
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Causality: Celite prevents the finely divided palladium particulates from passing through standard filter paper, ensuring a metal-free amine product suitable for sensitive downstream biological assays.
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Visualizations of Chemical Workflows
Synthetic Pathway & Isomer Separation
Synthetic workflow detailing N-alkylation, isomer separation, and downstream reduction.
Pharmacological Application Logic
The resulting 5-amine derivative is a highly sought-after nucleophile in medicinal chemistry. It is frequently coupled with aryl chlorides or isocyanates to generate N-substituted benzimidazoles, which have been proven to act as potent, highly selective agonists for the alpha(1) subunit of the GABA-A receptor, providing powerful sedative and hypnotic therapeutic profiles .
Logical progression from the nitrobenzimidazole core to a GABA-A receptor agonist API.
References
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PubChem Compound Summary for CID 3456454. "1-Ethyl-5-nitro-1H-benzo[D]imidazole." National Center for Biotechnology Information. URL:[Link]
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Essassi, E. M., et al. "Anti-corrosive properties of two new Green Heterocyclic Azole Derivatives on C38 steel in 1M (HCl) medium, Experimental and Theoretical Study." Results in Chemistry, 2022. URL:[Link]
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Falcó, J. L., et al. "Synthesis, Pharmacology and Molecular Modeling of N-Substituted 2-Phenyl-indoles and Benzimidazoles as Potent GABAA Agonists." European Journal of Medicinal Chemistry, 2006. URL:[Link]
